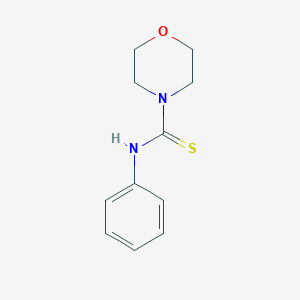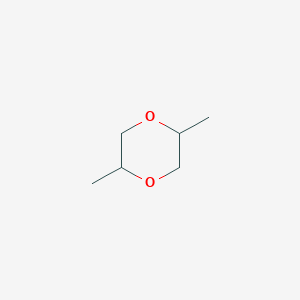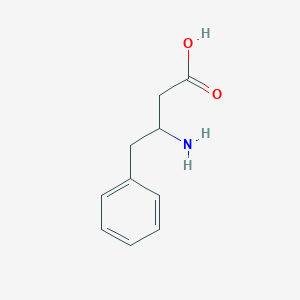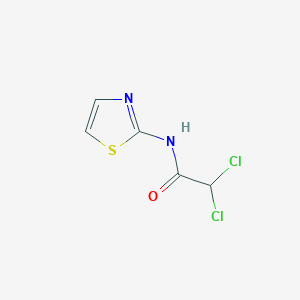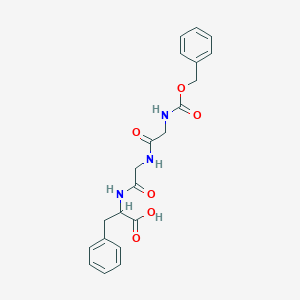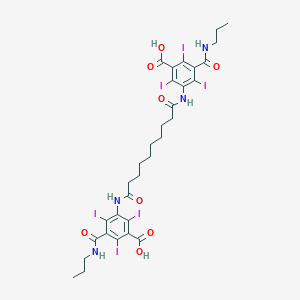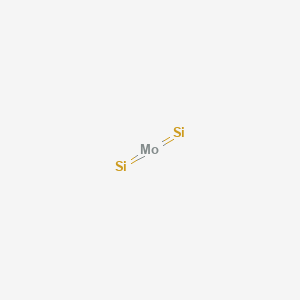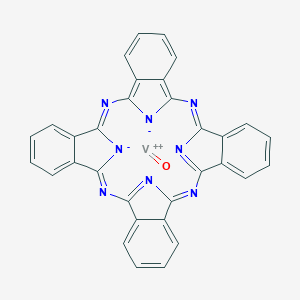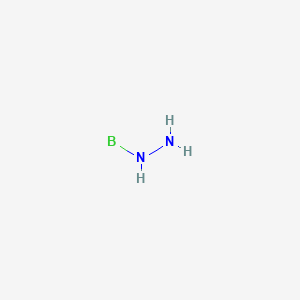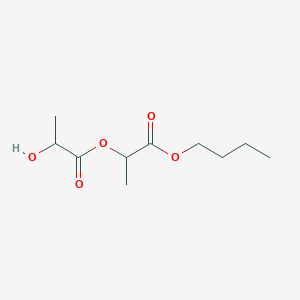
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate is a chemical compound that is widely used in scientific research. It is a member of the family of esters and is commonly referred to as BOHPPA. This chemical compound is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. BOHPPA has been found to have various applications in scientific research, including its use as a crosslinker for polymers, as well as in the synthesis of biodegradable polymers.
Applications De Recherche Scientifique
BOHPPA has various applications in scientific research. One of its most common applications is as a crosslinker for polymers. BOHPPA is used to crosslink various types of polymers, including polyethylene glycol (PEG) and poly(lactic-co-glycolic acid) (PLGA). Crosslinking improves the mechanical properties of polymers, making them more suitable for use in tissue engineering and drug delivery applications.
BOHPPA is also used in the synthesis of biodegradable polymers. It is used as a monomer in the synthesis of polyesters, which are biodegradable and have potential applications in drug delivery and tissue engineering. BOHPPA has also been used in the synthesis of dendrimers, which are highly branched, tree-like molecules that have potential applications in drug delivery and gene therapy.
Mécanisme D'action
The mechanism of action of BOHPPA is not well understood. However, it is believed that BOHPPA crosslinks polymers by forming ester bonds between the polymer chains. This crosslinking improves the mechanical properties of the polymers, making them more suitable for use in various applications.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of BOHPPA. However, it has been found to be non-toxic and biocompatible, making it suitable for use in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BOHPPA in lab experiments is its ability to crosslink polymers, improving their mechanical properties. BOHPPA is also easy to synthesize and is relatively inexpensive. However, one of the limitations of using BOHPPA is its limited solubility in some solvents, which can make it difficult to work with in certain applications.
Orientations Futures
There are several future directions for research on BOHPPA. One area of research is the development of new crosslinking agents that are more efficient and have better biocompatibility. Another area of research is the synthesis of new biodegradable polymers using BOHPPA as a monomer. Additionally, there is potential for BOHPPA to be used in the synthesis of new dendrimers with improved properties for drug delivery and gene therapy applications.
Conclusion
In conclusion, 1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate, or BOHPPA, is a chemical compound with various applications in scientific research. Its ability to crosslink polymers and its biocompatibility make it suitable for use in tissue engineering and drug delivery applications. While there is limited information available on its biochemical and physiological effects, BOHPPA has been found to be non-toxic and biocompatible. Future research on BOHPPA could lead to the development of new crosslinking agents and biodegradable polymers with improved properties for various applications.
Méthodes De Synthèse
BOHPPA is synthesized using a specific method that involves the reaction between butyl glycidyl ether and 2-hydroxypropanoic acid. The reaction takes place in the presence of a catalyst, such as tin octoate, and under controlled temperature and pressure conditions. The resulting product is a clear liquid that is soluble in various solvents, including water, ethanol, and acetone.
Propriétés
Numéro CAS |
13544-80-4 |
|---|---|
Nom du produit |
1-Butoxy-1-oxopropan-2-yl 2-hydroxypropanoate |
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(1-butoxy-1-oxopropan-2-yl) 2-hydroxypropanoate |
InChI |
InChI=1S/C10H18O5/c1-4-5-6-14-10(13)8(3)15-9(12)7(2)11/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
QRCKUXOGGLKXGH-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(C)OC(=O)C(C)O |
SMILES canonique |
CCCCOC(=O)C(C)OC(=O)C(C)O |
Autres numéros CAS |
13544-80-4 |
Solubilité |
0.04 M |
Synonymes |
butyl 2-(2-hydroxypropanoyloxy)propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



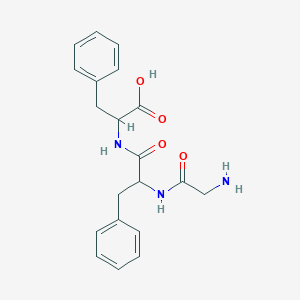
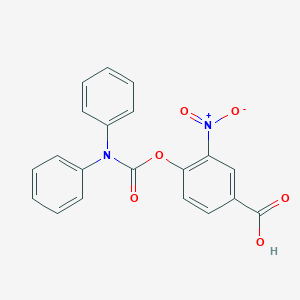
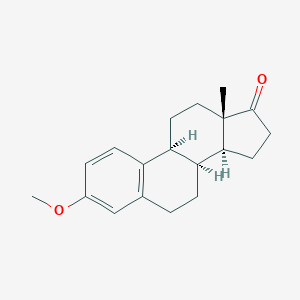
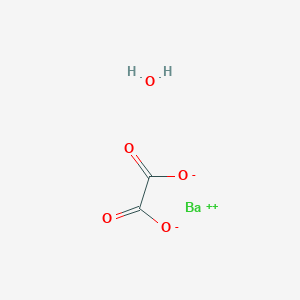
![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)
